molecular formula C5H8O3S B156367 (Allylsulfinyl)acetic acid CAS No. 137375-86-1

(Allylsulfinyl)acetic acid

Cat. No.: B156367
CAS No.: 137375-86-1
M. Wt: 148.18 g/mol
InChI Key: WKWMEMNYAAIKAV-UHFFFAOYSA-N
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Description

(Allylsulfinyl)acetic acid is an organosulfur compound characterized by a sulfinyl group (-S=O) attached to an allyl moiety (CH₂=CH-CH₂-) and linked to a carboxylic acid (-COOH). This structure confers unique reactivity due to the electron-withdrawing sulfinyl group and the conjugated π-system of the allyl group.

Properties

CAS No.

137375-86-1

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

2-prop-2-enylsulfinylacetic acid

InChI

InChI=1S/C5H8O3S/c1-2-3-9(8)4-5(6)7/h2H,1,3-4H2,(H,6,7)

InChI Key

WKWMEMNYAAIKAV-UHFFFAOYSA-N

SMILES

C=CCS(=O)CC(=O)O

Canonical SMILES

C=CCS(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (Allylsulfinyl)acetic acid with structurally related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound Not Provided C₅H₈O₃S -S(=O)-, -COOH, Allyl Limited data; inferred coordination potential with metals
Allylsulfanyl-acetic acid 20600-63-9 C₅H₈O₂S -S-H, -COOH, Allyl Sulfhydryl group may reduce metal-binding capacity compared to sulfinyl derivatives
[(2-Furanylmethyl)sulfinyl]acetic acid 108499-26-9 C₈H₈O₄S -S(=O)-, -COOH, Furylmethyl Enhanced steric/electronic effects from aromatic substituent; potential use in specialty chemistry
2-[(Thiazol-4-ylmethyl)sulfanyl]acetic acid 933757-96-1 C₆H₇NO₂S₂ -S-H, -COOH, Thiazole Heterocyclic substituent may improve solubility or bioactivity

Reactivity and Coordination Behavior

  • Sulfinyl vs. This contrasts with sulfanyl analogs, which lack the oxidized sulfur center.
  • Carboxylic Acid Role : Similar to acetic acid-modified biochar (ASBB) in uranium recovery studies, the -COOH group in this compound may facilitate proton exchange or chelation with metal ions, as observed in uranium adsorption mechanisms involving -COO⁻ coordination .

Thermodynamic and Kinetic Considerations

  • Sorption Kinetics : Acetic acid-modified biochar (ASBB) reached equilibrium in 5 minutes for U(VI) adsorption, indicating rapid ligand-metal interactions . Analogous sulfinyl-containing compounds may exhibit similar fast kinetics due to polarizable sulfur-oxygen bonds.
  • pH Sensitivity : Optimal adsorption for ASBB occurred at pH 6.0, where -COOH deprotonates to -COO⁻, facilitating electrostatic interactions with UO₂²⁺ . Sulfinyl groups may further stabilize coordination complexes at neutral pH.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Allylsulfinyl)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves sulfoxidation of allylthioacetic acid derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key parameters include solvent choice (e.g., dichloromethane for polarity control), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.1–1.3 equivalents of oxidant). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures ≥95% purity. Document reaction conditions rigorously to enable reproducibility, as emphasized in experimental reporting standards . Yield optimization requires monitoring by thin-layer chromatography (TLC) and adjusting reaction time (2–6 hours) to prevent over-oxidation.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR should show characteristic allylic proton splitting (δ 5.5–6.0 ppm) and sulfoxide proton resonance (δ 2.8–3.2 ppm). 13^{13}C NMR confirms the acetic acid carbonyl (δ 170–175 ppm).
  • IR : Stretching vibrations for sulfinyl (S=O) groups appear at 1020–1070 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ (theoretical mass: calculated from C5_5H8_8O3_3S).
    Cross-validate results with known literature or databases (e.g., NIST Chemistry WebBook) .

Q. What stability challenges arise during storage of this compound, and how are they addressed?

  • Methodological Answer : The sulfinyl group is prone to hydrolysis and oxidation. Stability testing under accelerated conditions (40°C/75% relative humidity) over 4 weeks, monitored via HPLC (C18 column, 0.1% TFA in acetonitrile/water), can quantify degradation. Store in amber vials under inert gas (argon) at −20°C. Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated oxidation. Purity loss >5% warrants reformulation or shorter storage intervals .

Advanced Research Questions

Q. How does the allylsulfinyl moiety influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The sulfinyl group acts as an electron-withdrawing substituent, directing electrophiles to the α-position of the acetic acid backbone. Mechanistic studies using 18^{18}O isotopic labeling in sulfoxide synthesis reveal nucleophilic attack patterns. Kinetic experiments (stopped-flow UV-Vis) under varying pH (2–10) and temperature conditions can map activation parameters. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and transition states, validated by X-ray crystallography of intermediates .

Q. What strategies resolve contradictory data on the anti-inflammatory activity of this compound across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell permeability vs. metabolic clearance). Use orthogonal assays:

  • In vitro : Measure COX-2 inhibition in macrophage lysates (ELISA, IC50_{50} determination) .
  • In vivo : Employ acetic acid-induced ulcerative colitis models (e.g., rat colon macroscopic scoring, myeloperoxidase activity assays) .
    Statistical meta-analysis (ANOVA with post-hoc Tukey tests) identifies confounding variables (e.g., dosage, administration route).

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against protein databases (PDB IDs: e.g., COX-2, NF-κB). Molecular dynamics simulations (GROMACS, 100 ns trajectories) assess binding stability. QSAR models trained on sulfoxide derivatives correlate substituent effects with activity. Validate predictions with SPR (surface plasmon resonance) binding affinity measurements .

Data Presentation and Reproducibility Guidelines

  • Experimental Documentation : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with detailed subsections for synthesis, characterization, and assays. Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, hyperlinked in the main text .
  • Uncertainty Analysis : Report standard deviations for triplicate measurements and use error propagation formulas for derived parameters (e.g., IC50_{50}) .
  • Data Sharing : Deposit crystallographic data in the Cambridge Structural Database and spectral data in public repositories (e.g., Zenodo) per FAIR principles .

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